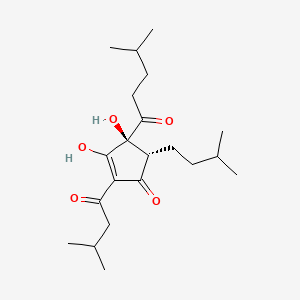

(-)-trans-Tetrahydroisohumulone

Description

Structure

3D Structure

Properties

CAS No. |

544444-90-8 |

|---|---|

Molecular Formula |

C21H34O5 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(4S,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21-/m1/s1 |

InChI Key |

JIZQRWKUYFNSDM-QVKFZJNVSA-N |

Isomeric SMILES |

CC(C)CC[C@@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |

Canonical SMILES |

CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Biosynthetic Pathways and Precursors

The journey to (-)-trans-tetrahydroisohumulone begins with the biosynthesis of its parent compounds, the alpha-acids, within the lupulin glands of the hop plant (Humulus lupulus) wikipedia.orgnih.gov. These glands are the primary sites for the production of secondary metabolites that are vital for the brewing process nih.govmdpi.com.

Enzymatic Transformations in Hop Acid Biogenesis

The biosynthesis of alpha-acids is a complex enzymatic process that starts with precursors from branched-chain amino acid (BCAA) catabolism and the flavonoid synthesis pathway mdpi.comresearchgate.net. The key steps involve:

Precursor Formation: The degradation of BCAAs such as leucine, valine, and isoleucine provides the acyl-CoA thioesters (isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, respectively) that form the side chains of the various alpha-acid analogues mdpi.comresearchgate.net.

Polyketide Synthesis: The enzyme valerophenone synthase (VPS) , a type III polyketide synthase, plays a pivotal role. nih.govresearchgate.netcas.cz It catalyzes the condensation of three molecules of malonyl-CoA with an acyl-CoA starter unit (e.g., isovaleryl-CoA for humulone) to form a phloroglucinol (B13840) derivative, a key intermediate nih.govresearchgate.netcas.cz. While sharing homology with chalcone (B49325) synthase (CHS), which is involved in flavonoid biosynthesis, VPS preferentially utilizes the acyl-CoAs derived from BCAAs nih.govresearchgate.netcas.cz. The expression of the VPS gene is closely linked to the bitter acid content in hop cones nih.govoup.com.

Prenylation: Subsequent prenylation steps are catalyzed by prenyltransferase enzymes, such as HlPT-1 and HlPT-2 nih.govnih.gov. These enzymes attach isoprenyl groups, derived from dimethylallyl pyrophosphate (DMAPP), to the phloroglucinol core, leading to the formation of the alpha-acids nih.govmdpi.comnih.gov. Research suggests that a complex of these membrane-bound prenyltransferases is responsible for sequential prenylations in the bitter acid pathway nih.gov.

Final Conversion: The final conversion to alpha-acids is thought to be carried out by a deoxyhumulone (B1235434) hydroxylase or humulone (B191422) synthase, although the exact mechanism is still under investigation nih.gov.

The biosynthetic pathways for alpha-acids and flavonoids are competitive, as they share common precursors like malonyl-CoA and isoprenyl pyrophosphate acs.org. The relative activity of enzymes like VPS and CHS can therefore influence the final chemical profile of the hop cone acs.orgishs.org.

Chemical Synthesis from Alpha-Acids and Iso-Alpha-Acids

This compound is not directly biosynthesized in the hop plant. Instead, it is produced through the chemical transformation of alpha-acids, primarily through a two-step process: isomerization followed by hydrogenation ontosight.aigoogle.com.

Isomerization of Alpha-Acids to Iso-Alpha-Acids

The initial and most critical step is the isomerization of alpha-acids (humulones) into iso-alpha-acids (isohumulones). This reaction involves a rearrangement of the six-membered ring of the alpha-acid into a five-membered ring, a process known as an acyloin-type ring contraction suregork.comgoogle.com. This transformation is essential as iso-alpha-acids are significantly more soluble and bitter than their alpha-acid precursors suregork.combeerandbrewing.com. The isomerization results in the formation of two diastereomers: cis-isohumulone (B75702) and trans-isohumulone (B12851432) wikipedia.orgsuregork.com.

Heating alpha-acids in solution, such as during the wort boiling stage of brewing, is the most common method for isomerization wikipedia.orgsuregork.combeerandbrewing.com. The rate of this thermal isomerization is highly dependent on temperature, with the reaction rate at 100°C being approximately double that at 90°C suregork.com. This process typically yields a mixture of cis and trans isomers, with the cis form generally being more abundant, often in a ratio of about 3:1 in wort suregork.com. The prolonged boiling required for efficient isomerization can lead to the degradation of some iso-alpha-acids and the loss of volatile aroma compounds semanticscholar.org.

Exposure of alpha-acids to light, particularly UV light, can also induce isomerization mdpi.comresearchgate.netgrafiati.com. Unlike thermal methods, photoisomerization is stereoselective, primarily yielding the trans-isohumulone isomer google.commdpi.comresearchgate.netgrafiati.com. This process can be carried out using various light sources, including incandescent lamps and LEDs of specific wavelengths (e.g., 365 nm and 400 nm) mdpi.comresearchgate.net. Continuous-flow photochemical reactors have been developed to improve the efficiency and scalability of this method mdpi.comresearchgate.net. However, isohumulones themselves are light-sensitive and can undergo further photochemical reactions, which can lead to the formation of undesirable "light-struck" flavors in beer researchgate.netresearchgate.net.

The efficiency and stereoselectivity of alpha-acid isomerization can be influenced by the presence of specific catalytic agents.

Metal Ions: Divalent metal cations, particularly magnesium (Mg²⁺), are known to catalyze the thermal isomerization of alpha-acids google.combeerandbrewing.comresearchgate.net. The presence of magnesium salts can accelerate the reaction and influence the ratio of cis to trans isomers formed beerandbrewing.comresearchgate.net. For instance, using magnesium oxide during the processing of hop pellets can promote the formation of iso-alpha-acids beerandbrewing.com. The mechanism is believed to involve the formation of a metal-ion-coordinated intermediate that facilitates the ring contraction google.com.

Alkaline Conditions: The isomerization can also be carried out under alkaline conditions researchgate.net. The pH of the reaction medium affects the stereochemical outcome. In mildly alkaline conditions, a cis to trans ratio of approximately 68:32 is observed, whereas in strongly alkaline conditions, the ratio approaches 50:50 researchgate.net.

Adsorption Agents: Certain adsorption agents like bentonite (B74815) and fuller's earth, as well as alkali and alkaline earth metal salts or oxides, can be used in conjunction with fluid CO₂ to facilitate the isomerization of alpha-acids in hop extracts google.com.

Nitrogen-Containing Compounds: An improved method for isomerization involves the use of carbon-containing chemical compounds with one or more basic nitrogen atoms google.com.

The subsequent step to produce this compound involves the hydrogenation of the iso-alpha-acids, specifically the trans-isohumulone, which reduces the double bonds in the side chains google.comgoogle.com. This process enhances the stability of the compound, particularly its resistance to light-induced degradation google.com.

Data Tables

Table 1: Comparison of Thermal and Photo-induced Isomerization of Alpha-Acids

| Feature | Thermal Isomerization | Photo-induced Isomerization |

| Primary Inducer | Heat (e.g., wort boiling) suregork.combeerandbrewing.com | Light (e.g., UV radiation) mdpi.comresearchgate.net |

| Stereoselectivity | Produces a mixture of cis and trans isomers suregork.com | Primarily produces the trans isomer google.commdpi.com |

| Typical cis:trans Ratio | ~3:1 in wort suregork.com | Predominantly trans mdpi.com |

| Common Catalysts | Magnesium ions (Mg²⁺) google.combeerandbrewing.com | Not typically required, but can be performed in solution mdpi.com |

| Industrial Application | Standard practice in brewing wikipedia.orgbeerandbrewing.com | Used for producing trans-isomer standards and in specialized processes mdpi.com |

| Key Consideration | Potential for degradation of products with prolonged heating semanticscholar.org | Products are light-sensitive and can undergo further reactions researchgate.netresearchgate.net |

Table 2: Key Enzymes in Hop Acid Biogenesis

| Enzyme | Function | Pathway | Reference(s) |

| Valerophenone Synthase (VPS) | Catalyzes the condensation of malonyl-CoA and acyl-CoAs to form phloroglucinol derivatives. | Alpha-Acid Biosynthesis | nih.govresearchgate.netcas.cz |

| Chalcone Synthase (CHS) | Involved in the biosynthesis of flavonoids, a competing pathway. | Flavonoid Biosynthesis | acs.orgishs.org |

| Prenyltransferases (e.g., HlPT-1, HlPT-2) | Catalyze the addition of isoprenyl groups to the phloroglucinol core. | Alpha-Acid Biosynthesis | nih.govnih.gov |

| Deoxyhumulone Hydroxylase/Humulone Synthase | Believed to catalyze the final conversion step to alpha-acids. | Alpha-Acid Biosynthesis | nih.gov |

Hydrogenation of Iso-Alpha-Acids to Tetrahydro-iso-alpha-acids

The conversion of iso-alpha-acids to tetrahydro-iso-alpha-acids is a critical process for producing light-stable bittering compounds for the brewing industry. hopsteiner.dembaa.com This transformation involves the saturation of two carbon-carbon double bonds within the molecular structure of the iso-alpha-acids. sbq.org.brmdpi.com The process can be applied to either a mixture of iso-alpha-acids or to purified individual isomers. researchgate.net

Catalytic Hydrogenation Methods

The most common method for the synthesis of tetrahydro-iso-alpha-acids is through catalytic hydrogenation. hopsteiner.de This process typically utilizes a noble metal catalyst, with palladium on carbon (Pd/C) being a frequently employed and effective catalyst. google.comresearchgate.net Other catalysts, such as platinum (Pt) and ruthenium (Ru), have also been investigated. researchgate.netgoogle.com

The hydrogenation can be performed on iso-alpha-acids in various forms, including as free acids or as their metal salts. google.com The reaction is typically carried out in a suitable solvent, such as ethanol, methanol (B129727), or in supercritical carbon dioxide. hopsteiner.deresearchgate.netgoogle.com The use of supercritical carbon dioxide as a solvent is advantageous as it can facilitate a clean reaction and easy separation of the product. google.com

The general scheme for the hydrogenation of an iso-alpha-acid to a tetrahydro-iso-alpha-acid is depicted below:

Iso-alpha-acid + H₂ (in the presence of a catalyst) → Tetrahydro-iso-alpha-acid

This reaction can be performed as a batch process or in a continuous flow reactor system, the latter being more suitable for large-scale commercial production. google.com

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity of tetrahydro-iso-alpha-acids. Key parameters that influence the outcome of the hydrogenation include temperature, pressure, catalyst loading, and reaction time.

Hydrogenation reactions are often conducted at temperatures ranging from 30°C to 75°C and hydrogen pressures between 20 and 50 psig. google.com In some systems, such as those using supercritical carbon dioxide, higher pressures (e.g., 150-500 bar) and temperatures (e.g., 75-90°C) may be employed. google.com

The choice of catalyst and its concentration are also critical. For instance, using a 5% Pd/C catalyst has been shown to be effective. google.com Incremental or continuous addition of the catalyst throughout the hydrogenation step has been proposed as a method to improve the process. google.com The pH of the reaction mixture can also play a significant role; for example, a maximum yield of 84% for tetrahydrohumulone was reported in a methanol solution at pH 5.1 with a platinum catalyst. researchgate.net

High yields, often exceeding 90%, have been reported under optimized conditions. google.com For example, hydrogenation of iso-alpha-acid metal salts in a lower alkanol containing 5-20% water has been shown to produce tetrahydro-iso-alpha-acids in high yield. google.com

Hydrogenation Reaction Parameters

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C), Platinum (Pt), Ruthenium (Ru) | google.comresearchgate.netgoogle.com |

| Temperature | 30-75°C | google.com |

| Pressure | 20-50 psig (conventional solvents); 150-500 bar (supercritical CO₂) | google.comgoogle.com |

| Solvent | Ethanol, Methanol, Supercritical Carbon Dioxide | hopsteiner.deresearchgate.netgoogle.com |

| pH | ~5.1 (for Pt catalyst in methanol) | researchgate.net |

Formation of Diastereomeric Mixtures

The isomerization of alpha-acids to iso-alpha-acids results in the formation of two diastereomers: cis and trans, due to the creation of new chiral centers. google.comnih.gov Subsequent hydrogenation of this diastereomeric mixture of iso-alpha-acids produces a corresponding mixture of cis- and trans-tetrahydro-iso-alpha-acids. rsc.org

Specifically, the hydrogenation of a mixture of cis- and trans-isohumulones yields a mixture of (-)-cis- and (+)-trans-tetrahydroisohumulones. rsc.org The ratio of these diastereomers in the final product is dependent on the ratio in the starting iso-alpha-acid mixture. google.com Thermal isomerization of alpha-acids typically produces a mixture of both cis and trans diastereomers of the iso-alpha-acids, whereas photo-induced isomerization can be used to stereoselectively produce the trans isomer. google.commdpi.com

The separation of these diastereomers can be challenging but has been achieved using techniques such as chromatography and selective precipitation with reagents like dicyclohexylamine. rsc.orgpsu.edu

Derivatization and Analog Synthesis

Further chemical modifications of tetrahydro-iso-alpha-acids allow for the synthesis of various analogs and the preparation of enantiomerically pure forms.

Chemical Modification Strategies

The chemical modification of iso-alpha-acids, including the formation of tetrahydro derivatives, is a key strategy to enhance properties such as light stability and foam retention in beverages. hopsteiner.de Beyond simple hydrogenation, other derivatization approaches can be envisioned, although the primary focus in the literature is on the production of reduced iso-alpha-acids like the tetrahydro and hexahydro forms. hopsteiner.dembaa.com The presence of multiple functional groups, including hydroxyl and carbonyl groups, on the cyclopentenone ring of this compound offers potential sites for further chemical reactions to create novel analogs.

Preparation of Enantiopure Forms

The synthesis of enantiomerically pure forms of tetrahydro-iso-alpha-acids is of significant interest. One approach involves the resolution of a racemic mixture of tetrahydro-alpha-acids using a chiral amine to form a diastereomeric complex, allowing for the separation of the enantiomers. google.com The resolved (+)-tetrahydro-alpha-acids can then be isomerized to produce enantiomerically pure (+)-trans-tetrahydro-iso-alpha-acids. google.com

Another method for obtaining enantiopure forms is to start with an enantiomerically pure precursor. For instance, hydrogenation of (-)-humulone (an alpha-acid) leads to tetrahydrohumulone, which can then be isomerized to a mixture of (-)-cis- and (+)-trans-tetrahydroisohumulones. rsc.org These diastereomers can then be separated.

Chromatographic methods, including chiral column chromatography, have also been employed to separate enantiomers of tetrahydroiso-alpha-acids. google.com The separation of cis and trans diastereomers is often a prerequisite for obtaining enantiomerically pure compounds. rsc.orgpsu.edu

Structure-Directed Synthesis for Mechanistic Probes

The targeted synthesis of analogs of this compound serves as a powerful tool to investigate its mechanism of action, metabolic fate, and interactions with biological targets. By systematically modifying the core structure, researchers can create molecular probes designed to answer specific biochemical and pharmacological questions. These synthetic strategies are pivotal in elucidating the structure-activity relationships (SAR) and the molecular pathways influenced by this compound.

The synthesis of such probes often begins with the parent molecule, this compound, which can be produced through the photoisomerization of tetrahydrohumulone. google.com Thermal isomerization, in contrast, typically yields a mixture of both cis and trans diastereomers. google.com The isolation of the trans isomer is a critical starting point for the development of specific mechanistic probes.

Isotopically Labeled Analogs for Metabolic Studies

A fundamental approach to understanding the metabolic fate of a compound is through isotopic labeling. By replacing one or more atoms in the this compound molecule with their heavier isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can trace the compound and its metabolites in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For instance, the synthesis of a deuterated version of this compound could help in identifying its metabolic products in vivo. The distinct mass of the deuterated compound and its metabolites allows for their unambiguous detection against a complex biological background.

| Probe Type | Structural Modification | Intended Mechanistic Insight | Analytical Technique |

| Isotopically Labeled | Incorporation of ²H, ¹³C, or ¹⁵N | Elucidation of metabolic pathways and identification of metabolites. | Mass Spectrometry, NMR |

| Fluorescently Tagged | Attachment of a fluorophore (e.g., coumarin, BODIPY) | Visualization of cellular uptake, distribution, and target localization. | Fluorescence Microscopy |

| Biotinylated | Covalent linkage to a biotin (B1667282) molecule | Identification of binding partners through affinity purification. | Western Blot, Mass Spectrometry |

| Photo-affinity Labeled | Introduction of a photo-reactive group (e.g., benzophenone, aryl azide) | Covalent cross-linking to and identification of specific biological targets. | SDS-PAGE, Mass Spectrometry |

Interactive Data Table: Synthetic Probes of this compound

Users can filter the table by Probe Type to explore different mechanistic applications.

Fluorescent Probes for Cellular Imaging

To visualize the cellular uptake and subcellular distribution of this compound, a fluorescent tag can be chemically attached to its structure. The choice of fluorophore is critical and depends on factors such as its size, photostability, and spectral properties. The attachment point on the tetrahydroisohumulone scaffold is carefully selected to minimize interference with its biological activity. These fluorescent probes enable real-time imaging of the compound's journey within a cell, providing insights into its transport mechanisms and potential sites of action. scispace.com

Biotinylated and Photo-affinity Probes for Target Identification

Identifying the specific proteins or other biomolecules that this compound interacts with is a key goal of mechanistic studies. Structure-directed synthesis can be employed to create probes for this purpose. A biotinylated analog, for example, can be used in affinity pull-down assays. After incubating the biotinylated probe with a cell lysate, the probe and its binding partners can be captured using streptavidin-coated beads. The bound proteins can then be identified by techniques such as Western blotting or mass spectrometry.

Furthermore, photo-affinity labeling is a powerful technique for covalently trapping and identifying target proteins. nih.gov This involves synthesizing an analog of this compound that incorporates a photo-reactive group. Upon binding to its target, the probe can be activated by UV light, causing it to form a covalent bond with the target molecule. Subsequent purification and analysis can then reveal the identity of the binding partner.

The synthesis of these and other molecular probes is essential for a detailed understanding of the biological functions of this compound. While the application of these specific probes to this compound is an area of ongoing research, the principles are well-established in the field of chemical biology and offer a clear path forward for elucidating its mechanisms of action. beilstein-journals.org

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation of (-)-trans-Tetrahydroisohumulone from other hop-derived compounds. Its high resolving power is essential for isolating the target analyte from a complex matrix containing structurally similar molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of tetrahydro-iso-α-acids. researchgate.net Reversed-phase HPLC, in particular, is highly effective for separating these compounds. tandfonline.comagraria.com.br This method allows for the resolution of not only the main groups of hop acids (α-acids, β-acids, and iso-α-acids) but also their various reduced and isomeric forms, including this compound. researchgate.net

The power of HPLC lies in its ability to separate complex mixtures into individual components, which is crucial as commercial tetrahydro-iso-α-acid preparations are intricate mixtures of congeners and diastereomers. sci-hub.boxresearchgate.net An HPLC method was developed that successfully separated the six major components of tetrahydroiso-α-acids, which include the cis and trans diastereomers of tetrahydroisocohumulone, tetrahydroisohumulone, and tetrahydroisoadhumulone. researchgate.netresearchgate.net

Chiral Chromatography for Diastereomer Resolution

The structure of tetrahydroisohumulone contains multiple chiral centers, leading to the existence of diastereomers, primarily the cis and trans forms. rsc.org Chiral chromatography is a specialized HPLC technique essential for the separation of these stereoisomers. While standard reversed-phase HPLC can separate the cis and trans diastereomers of tetrahydroisohumulone, chiral stationary phases (CSPs) are employed for the resolution of enantiomers. tandfonline.comresearchgate.net

The separation mechanism in chiral chromatography relies on the differential interaction between the enantiomers and the chiral stationary phase. youtube.comntu.edu.sg CSPs are often based on materials like cellulose (B213188) tris(3,5-dimethylphenylcarbamate), which can achieve baseline separation of enantiomers in both normal-phase and polar organic modes. nih.gov This technique is indispensable when the specific biological activity or properties of a single enantiomer, such as this compound, are under investigation. The formation of temporary diastereomeric complexes between the analyte enantiomers and the CSP allows for their differential elution and separation. youtube.com

Gradient Elution and Column Chemistry

To achieve optimal separation of the complex mixture of hop acids, gradient elution is frequently used in HPLC methods. agraria.com.brresearchgate.net This technique involves changing the composition of the mobile phase during the chromatographic run. researchgate.net A gradient is necessary because of the varying polarities of the different hop compounds, ensuring that all components, from the more polar to the less polar, are eluted with good resolution and peak shape. agraria.com.brresearchgate.net

A common setup for the analysis of this compound involves a reversed-phase column, such as a C18 or C8 column. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier such as phosphoric acid or formic acid to control pH and improve peak shape. agraria.com.brresearchgate.net A typical gradient might start with a higher proportion of the aqueous phase and linearly increase the organic solvent concentration over the course of the analysis. agraria.com.br

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18, C8, Phenyl | researchgate.netsigmaaldrich.com |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water with Acid (e.g., Phosphoric Acid, Formic Acid) | agraria.com.brresearchgate.net |

| Elution Mode | Gradient Elution | agraria.com.brresearchgate.netthieme-connect.com |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |

| Detection | UV Absorbance (e.g., 270 nm, 280 nm) | thieme-connect.compsu.edu |

Countercurrent Chromatography (CCC)

Countercurrent chromatography (CCC) is a preparative liquid-liquid partition chromatography technique used for the isolation and purification of hop bitter acids, including tetrahydroisohumulones. sci-hub.boxresearchgate.net Unlike HPLC, CCC does not use a solid stationary phase, which eliminates the risk of irreversible sample adsorption and allows for total sample recovery. nih.govufrj.br The separation is based on the differential partitioning of the analytes between two immiscible liquid phases. wikipedia.org

For the separation of tetrahydro-iso-α-acids, specific biphasic solvent systems are optimized. For instance, a quaternary HEMWat (hexane-ethyl acetate-methanol-water) solvent system has been found to be optimal for separating cis and trans diastereomers. sci-hub.boxresearchgate.net In contrast, a binary system of hexanes and an aqueous buffer is better suited for isolating individual congeners. sci-hub.boxresearchgate.net This technique is particularly valuable for obtaining high-purity fractions of this compound for further structural and biological studies. sci-hub.box

Spectroscopic Identification and Structural Elucidation

Following separation, spectroscopic methods are employed to identify and structurally elucidate the isolated compounds, confirming their identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for both the detection and quantification of this compound. researchgate.net Compounds with chromophores, or light-absorbing groups, absorb light at specific wavelengths. msu.edu The β-tricarbonyl moiety present in the structure of tetrahydroisohumulone acts as a chromophore, responsible for its characteristic UV absorbance. psu.edu

This property is leveraged in HPLC analysis, where a UV-Vis detector is commonly used to monitor the column effluent. researchgate.netresearchgate.net The detection wavelength is typically set at or near the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For tetrahydro-iso-α-acids, detection is often performed at wavelengths around 270 nm to 280 nm. thieme-connect.compsu.edu While the various congeners and diastereomers have very similar UV spectra, subtle differences in their molar absorptivities exist. researchgate.net

Absorbance Spectra and Absorptivities

The ultraviolet (UV) absorbance characteristics of this compound are fundamental to its detection and quantification. The β-tricarbonyl chromophore within the molecule is primarily responsible for its absorption of UV light. researchgate.net The absorbance spectrum of a compound is a plot of its light absorption at various wavelengths. For this compound, the UV spectrum is a key identifier.

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is an intrinsic property of the molecule. It is calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. msu.edu The molar absorptivity of this compound is crucial for quantitative analysis, as it allows for the determination of its concentration in a solution from its absorbance. msu.edu

Differences in the UV absorbance have been noted among the various components of tetrahydroiso-α-acids. researchgate.net Research has focused on generating relative ultraviolet absorptivities and HPLC relative response factors for the major components, including this compound, to improve the accuracy of quantitative analyses. researchgate.net The normal homologs of tetrahydroiso-α-acids, which would include the 'n' counterpart to the 'co' and 'ad' forms, appear to have a more pronounced absorbance maximum around 275 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. rsc.org It provides information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within the molecule. libretexts.org

The differentiation between the cis and trans isomers of tetrahydroisohumulone can be achieved through 220 MHz ¹H NMR spectra. rsc.org The spatial arrangement of substituents on the cyclopentane (B165970) ring, specifically the relative orientation of the hydroxyl group at C(4) and the isopentyl group at C(5), leads to distinct chemical shifts and coupling constants for the protons in each isomer. sbq.org.brorganicchemistrydata.org In trans isomers, these groups are on opposite faces of the ring, while in cis isomers, they are on the same face. sbq.org.br This stereochemical difference influences the magnetic environment of nearby protons, allowing for their differentiation in the NMR spectrum. libretexts.orgorganicchemistrydata.org

Key structural features that can be confirmed by NMR include the presence and connectivity of the acyl side chain, the isopentyl group, and the hydroxyl groups. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment, with electronegative groups causing a downfield shift (higher ppm value). libretexts.org

Mass Spectrometry (MS) and HPLC-MS

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with High-Performance Liquid Chromatography (HPLC), it becomes a highly sensitive and selective method (HPLC-MS) for separating, identifying, and quantifying compounds like this compound from complex mixtures. psu.educhromatographyonline.com

The use of HPLC-MS has been instrumental in identifying the various photoreaction products of trans-tetrahydroisohumulones. psu.edu This technique allows for the separation of the complex mixture by HPLC, followed by mass analysis of each eluting component, providing molecular weight and structural information. psu.edumit.edu

The choice of ionization mode in MS is critical for the successful analysis of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that can be operated in both positive and negative ion modes. psu.edumsstate.edu The selection of the ionization mode depends on the varying ionization properties of the compounds being analyzed. psu.edu For instance, in the analysis of photoreaction products of trans-tetrahydroisohumulones, both positive and negative ESI modes have been found necessary. psu.edu

Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of selected precursor ions. msstate.edunih.gov In the study of the reactivity of isohumulones with the 1-hydroxyethyl radical, reaction products were detected and characterized using liquid chromatography-electrospray ionization-ion trap-tandem mass spectrometry (LC-ESI-IT-MS/MS). nih.gov This technique confirmed the formation of oxidized derivatives of the isohumulones. nih.gov The fragmentation patterns observed in the MS/MS spectra are characteristic of the molecule's structure and can be used for its unambiguous identification.

Quantitative Analysis Methodologies

Accurate quantification of this compound is essential for quality control and research purposes. This typically involves chromatographic methods coupled with sensitive detection techniques.

Calibration is the process of establishing the relationship between the concentration of an analyte and the analytical signal. chromatographytoday.com For the quantitative analysis of tetrahydroiso-α-acids, international calibration standards, such as ICS-T3, are available. laborveritas.ch ICS-T3 is a purified preparation containing a known total concentration of the six major cis- and trans-isomers of tetrahydroiso-α-acids. laborveritas.ch By using such standards, a calibration curve can be constructed to accurately determine the concentration of this compound in unknown samples. acs.org

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful tool for the analysis of this compound. psu.eduphorteeducacional.com.br A DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each point in the chromatogram. researchgate.net This capability is invaluable for both qualitative and quantitative analysis.

The use of HPLC-DAD allows for the generation of UV spectra for the primary components of tetrahydroiso-α-acids, which aids in their identification. researchgate.net It also enables the selection of the optimal wavelength for quantification, maximizing sensitivity and minimizing interferences from other compounds in the sample matrix. tandfonline.com The combination of HPLC for separation and DAD for specific detection and spectral confirmation provides a robust and reliable method for the quantitative analysis of this compound. psu.edudcu.ie

Mechanistic Investigations of Biological Activities

Modulation of Cellular Signaling Pathways

(-)-trans-Tetrahydroisohumulone, a derivative of hops, exerts its biological effects by modulating several key cellular signaling pathways involved in inflammation, metabolism, and cell survival. Its mechanisms of action involve the direct inhibition of various protein kinases and the activation of nuclear receptors.

Research has demonstrated that tetrahydroiso-alpha-acids (THIAA), the class of compounds to which this compound belongs, can inhibit multiple kinases, often in a dose-dependent manner. This broad-spectrum kinase inhibition underlies many of its observed physiological effects.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. nih.govresearchgate.net Its aberrant activation is a common feature in various diseases. nih.gov THIAA has been shown to be a potent inhibitor of this pathway, targeting several isoforms of the PI3K enzyme. In vitro studies have determined the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of three class I PI3K isoforms. The compound displayed the strongest inhibition against the δ and γ isoforms, with a slightly higher IC₅₀ value for the β isoform. mdpi.com This suggests a degree of selectivity in its action on the PI3K pathway.

Downstream of PI3K, the kinase PDK1 is responsible for phosphorylating and activating Akt (also known as Protein Kinase B or PKB), a crucial node in the pathway. mdpi.com THIAA directly inhibits PDK1, thereby preventing the subsequent activation of Akt. mdpi.com Furthermore, THIAA also demonstrates inhibitory activity against the Akt isoform PKBβ itself. mdpi.com By targeting both PDK1 and PKBβ, this compound can effectively attenuate signaling throughout the entire PI3K/Akt cascade.

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is constitutively active in cells and is regulated through inhibition by pathways such as the PI3K/Akt pathway. mdpi.complos.org GSK3 is implicated in a wide range of cellular processes, and its dysregulation is linked to various pathological conditions. mdpi.com THIAA has been identified as an inhibitor of both GSK3 isoforms, GSK3α and GSK3β. mdpi.com The inhibition of GSK3β was found to be more potent than that of GSK3α, as indicated by a lower IC₅₀ value. mdpi.com

Table 1: Inhibitory Activity of Tetrahydroiso-alpha-acids (THIAA) on Kinases in the PI3K Pathway This table is based on data from in vitro kinase assays.

| Kinase Target | Pathway Component | IC₅₀ (µg/mL) |

|---|---|---|

| PI3Kβ | PI3K Pathway | 54 mdpi.com |

| PI3Kδ | PI3K Pathway | 15 mdpi.com |

| PI3Kγ | PI3K Pathway | 15 mdpi.com |

| PDK1 | PI3K Pathway | 53 mdpi.com |

| PKBβ (Aktβ) | PI3K Pathway | 30 mdpi.com |

| GSK3α | GSK3 | 28 mdpi.com |

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of the immune and inflammatory response. nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli can trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. mdpi.com This inhibition is achieved by targeting multiple kinases involved in the signal transduction that leads to NF-κB activation. mdpi.com By blocking these upstream kinases, the compound prevents the downstream release and nuclear translocation of NF-κB, thereby suppressing the expression of inflammatory mediators. mdpi.com This mechanism has been observed in macrophages and helps explain the anti-inflammatory properties of the compound. mdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism and inflammation. The main isoforms are PPAR-α, PPAR-γ, and PPAR-β/δ. Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby modulating gene transcription. nih.gov

Research suggests that iso-α-acids, including their tetrahydro derivatives, can function as agonists for both PPAR-α and PPAR-γ. nih.gov The activation of PPAR-α is linked to the modulation of blood lipid levels and an increase in fatty acid oxidation. nih.gov Studies indicate that the effects of hop bitter isomers on lipid metabolism are largely dependent on PPAR-α activation. nih.gov

Simultaneously, these compounds act on PPAR-γ. nih.gov PPAR-γ is a key regulator of adipogenesis and glucose metabolism. Some evidence suggests that iso-α-acids may act as partial agonists on this receptor. nih.gov The dual activation of both PPAR-α and PPAR-γ is proposed as a mechanism by which tetrahydroiso-alpha-acids can improve glucose homeostasis and influence adipocyte metabolism. mdpi.com Studies using specific PPAR antagonists have confirmed that the cellular effects of trans-iso-α-acids are mediated through both PPARα and PPARγ.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (PPAR-α, PPAR-γ)

Transcriptional Activation Mechanisms

Transcriptional activators are crucial for initiating gene expression in eukaryotic cells. nih.gov These proteins bind to enhancer regions of DNA and facilitate the recruitment of RNA polymerase II to the promoter, or they can aid in the elongation phase of transcription. nih.gov The process of transcriptional activation is complex and can be influenced by various factors, including the specific activator protein, the target gene, and the cellular context. nih.govelifesciences.org

Gene activator proteins are composed of distinct DNA-binding and transcriptional activation domains (ADs). elifesciences.org A study of yeast transcription factors identified 150 ADs, a significant portion of which were found to bind to the Med15 subunit of the Mediator complex. elifesciences.org The strength of this binding was shown to correlate with the level of activation, highlighting the importance of this interaction. elifesciences.org The interaction between ADs and the Mediator complex is described as "fuzzy," meaning it doesn't rely on a precise shape complementarity. elifesciences.org This dynamic and flexible binding is a key feature of how these activators function. elifesciences.org

In the context of inflammatory responses, the activation of pro-inflammatory genes is tightly controlled by the selective binding of transcription factors to gene promoters. mdpi.com Nuclear Factor-kappa B (NF-κB) is a prominent transcription factor known for its diverse and selective transcriptional activities, which are regulated by post-translational modifications, dimer formation, and activation kinetics. mdpi.comgoogle.com

Other Regulatory Enzymes (e.g., MMP-13, COX-2)

This compound and related hop-derived compounds have been shown to influence the activity of key enzymes involved in inflammation and tissue remodeling, such as Matrix Metalloproteinase-13 (MMP-13) and Cyclooxygenase-2 (COX-2).

MMP-13: MMP-13 is a key enzyme in the degradation of articular cartilage, particularly due to its ability to cleave type II collagen, making it a significant target in osteoarthritis research. semanticscholar.org Studies have shown that MMP-13 is involved in keratinocyte migration, angiogenesis, and wound contraction. nih.gov Inhibition of MMP-13 has been shown to be beneficial in animal models of diabetic neuropathy, suggesting its role in glucose-induced neurotoxicity. nih.gov Some natural compounds have been found to indirectly inhibit the expression of MMP-13. semanticscholar.org

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. google.comresearchgate.net Unlike the constitutively expressed COX-1, COX-2 is induced by pro-inflammatory stimuli. google.com Selective inhibition of COX-2 is a therapeutic strategy for inflammatory conditions, as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. google.comqscience.com Hop extracts containing compounds like tetrahydroisohumulone have demonstrated selective inhibition of COX-2 over COX-1. google.com The inhibition of COX-2 can occur at the transcriptional level, representing a potential therapeutic approach to control inflammation. nih.gov Studies have shown that shear stress can upregulate COX-2 in breast cancer cells, and this effect can be mitigated by COX-2 inhibitors. lidsen.com

Interactions with Bitter Taste Receptors

The bitter taste of compounds like this compound is mediated by a specific family of G protein-coupled receptors known as taste 2 receptors (TAS2Rs). nih.gov These receptors are not only found in taste buds on the tongue but are also expressed in various extra-oral tissues, where they play diverse physiological roles. nih.govcibd.org.uk

Activation of TAS2R Receptors (TAS2R10, TAS2R14, TAS2R46, Tas2r108)

Research has identified several TAS2Rs that are activated by hop-derived bitter compounds. Computational analyses and in-vitro assays have highlighted TAS2R10, TAS2R14, and TAS2R46 as particularly relevant for the perception of bitterness from these compounds. cibd.org.uk These three receptors are considered to be among the most broadly tuned, recognizing a wide array of bitter substances. frontiersin.orgresearchgate.net

Specifically, a pure derivative of tetrahydroisohumulone, KDT501, was found to signal through the mouse bitter taste receptor Tas2r108 and its human ortholog, TAS2R1. nih.govresearchgate.net This finding supports the hypothesis that the metabolic benefits of isohumulones may be mediated by the activation of these bitter taste receptors. nih.gov Molecular docking studies have also suggested potential interactions between isohumulones and other bitter taste receptors, such as Tas2r138 and T2R38. smolecule.com

The following table summarizes the key TAS2Rs activated by hop-derived compounds, including this compound and its derivatives.

| Receptor | Agonist(s) | Significance |

| TAS2R10 | Hop-derived compounds | Broadly tuned receptor involved in bitterness perception. cibd.org.ukfrontiersin.org |

| TAS2R14 | Hop-derived compounds, including isohumulones | A very broadly tuned receptor activated by numerous structurally diverse bitter compounds. researchgate.netresearchgate.netnih.govnih.gov |

| TAS2R46 | Hop-derived compounds | A key receptor in the perception of bitterness. cibd.org.uk |

| Tas2r108 (mouse) | KDT501 (a tetrahydroisohumulone derivative) | Mediates the signaling of KDT501, leading to metabolic benefits. nih.gov |

| TAS2R1 (human) | KDT501 (a tetrahydroisohumulone derivative) | Human ortholog of Tas2r108, also activated by KDT501. nih.govresearchgate.net |

Receptor Agonism and Signaling

The activation of TAS2Rs by bitter compounds initiates a downstream signaling cascade. TAS2Rs are G protein-coupled receptors (GPCRs) that, upon agonist binding, activate a G protein, leading to the release of intracellular calcium. nih.govfrontiersin.org This increase in intracellular calcium serves as a second messenger, triggering various cellular responses. frontiersin.orgacs.org

For instance, the activation of Tas2r108 in enteroendocrine cells by a tetrahydroisohumulone derivative stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects in metabolic diseases. nih.govresearchgate.net This signaling pathway involves the G protein gustducin. The ability of bitter compounds to stimulate hormone secretion from gut cells underscores the therapeutic potential of targeting these extra-oral bitter taste receptors. nih.gov

Implications for Chemoreception Beyond Taste Buds

The expression of bitter taste receptors extends beyond the oral cavity to tissues such as the gastrointestinal tract, respiratory system, and even the brain. nih.govcibd.org.ukebsco.com This widespread distribution suggests that these receptors have physiological functions that go far beyond simple taste perception. nih.govscience.gov

In the gastrointestinal tract, the activation of TAS2Rs by compounds like this compound can influence hormone secretion, gut motility, and nutrient absorption. nih.gov For example, the stimulation of GLP-1 secretion by a tetrahydroisohumulone derivative points to a role for these compounds in regulating metabolic processes. nih.govresearchgate.net The presence of TAS2Rs in the gut suggests they act as chemosensors, monitoring the chemical environment of the gut lumen and initiating appropriate physiological responses. nih.govebsco.com This extra-oral chemoreception has significant implications for understanding the broader physiological effects of bitter compounds and opens up new avenues for therapeutic interventions.

Molecular Interactions and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.netnih.gov This method is invaluable for understanding the interactions between ligands like this compound and their protein targets.

Docking studies have been employed to investigate the binding of various hop-derived compounds, including tetrahydroisohumulones, to bitter taste receptors. cibd.org.ukresearchgate.net These studies have helped to identify key amino acid residues within the binding pockets of receptors like TAS2R10, TAS2R14, and TAS2R46 that are crucial for ligand recognition. nih.govcibd.org.uk For example, blind docking analyses have been used to determine the most favorable binding sites of these compounds on the receptor surface. nih.gov

The insights gained from molecular docking, combined with molecular dynamics simulations, provide a detailed picture of the ligand-receptor interactions at an atomic level. cibd.org.uknih.gov This information is critical for understanding the structure-activity relationships of bitter compounds and for the rational design of novel agonists or antagonists for these receptors. nih.gov For instance, the 3D structure of TAS2R14 has been modeled using the known structure of TAS2R46 as a template, allowing for detailed docking studies of various ligands. nih.gov

Cellular and In Vitro Models for Activity Assessment

To move from computational predictions to biological function, the effects of this compound and its derivatives are tested in various specialized cell lines that model human physiological and pathological processes.

Enteroendocrine cells, scattered throughout the gastrointestinal tract, are crucial for sensing nutrients and releasing gut hormones that regulate metabolism. researchgate.net The murine secretin tumor cell line, STC-1, is a widely used in vitro model because it secretes a variety of these hormones, including glucagon-like peptide-1 (GLP-1). qub.ac.ukresearchgate.netrsc.org GLP-1 is a key incretin (B1656795) hormone that enhances insulin (B600854) secretion and plays a role in glucose homeostasis. researchgate.netnih.gov

STC-1 cells express a range of receptors, including taste receptors and free fatty acid receptors, which allow them to respond to various stimuli and modulate hormone secretion. rsc.org For example, the activation of certain bitter taste receptors (TAS2Rs) on enteroendocrine cells can stimulate GLP-1 release. nih.gov Given that hop-derived bitter acids are known to interact with these receptors, it is plausible that this compound could modulate GLP-1 secretion from these cells, although direct evidence is pending. Studies have shown that various food components can indeed trigger GLP-1 release from STC-1 cells, making it a valuable tool for screening bioactive compounds. rsc.org

Hepatic stellate cells (HSCs) are resident cells in the liver that play a central role in liver fibrosis. In response to liver injury, quiescent, vitamin A-storing HSCs undergo a process of "activation," transforming into myofibroblast-like cells that produce excessive amounts of extracellular matrix, leading to scar formation.

The broader class of compounds to which this compound belongs, iso-alpha-acids (IAAs), have been studied for their effects on liver health. Research has indicated that IAAs can reduce the activation of hepatic stellate cells and decrease the expression of pro-fibrogenic genes. mdpi.com This suggests a potential anti-fibrotic effect. Studies using other compounds have demonstrated that inhibiting the activation of HSCs is a key mechanism in preventing liver fibrosis, often by interfering with signaling pathways like TGF-β and ERK. researchgate.net

The human monocytic leukemia cell line, THP-1, is a well-established model for studying human monocyte and macrophage functions, particularly in the context of inflammation. researchgate.net These cells can be differentiated into macrophage-like cells and are used to investigate the inflammatory response to stimuli like lipopolysaccharide (LPS). researchgate.netplos.org

Studies on KDT501, a derivative of tetrahydroisohumulone, have demonstrated significant anti-inflammatory effects in this model. researchgate.netplos.orggoogle.com When THP-1 cells were stimulated with LPS, a potent inflammatory agent, pre-treatment with KDT501 led to a dose-dependent reduction in the secretion of several pro-inflammatory chemokines and cytokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and RANTES. researchgate.netplos.org This anti-inflammatory activity appears to occur independently of PPARγ activation, indicating a separate mechanism of action in these immune cells.

Table 2: Effect of KDT501 (a Tetrahydroisohumulone derivative) on Inflammatory Marker Secretion in LPS-Stimulated THP-1 Cells

| Inflammatory Marker | Effect of KDT501 Treatment | Reference |

|---|---|---|

| MCP-1 | Reduced Secretion | plos.org |

| IL-6 | Reduced Secretion | plos.org |

| RANTES | Reduced Secretion | plos.org |

Pre-clinical In Vivo Models for Biological Activity

Pre-clinical in vivo studies using animal models are essential for understanding the systemic effects and therapeutic potential of compounds like this compound. nih.gov Various rodent models have been employed to investigate the effects of isohumulones and their derivatives.

In studies with obese-diabetic mouse models (e.g., KK-Ay, db/db) and Wistar rats, the administration of isohumulones has been shown to have several beneficial metabolic effects. nih.gov These include a reduction in weight gain and fat mass, improved glucose homeostasis and insulin sensitivity, decreased accumulation of lipids in the liver, and a reduction in plasma triglycerides. nih.gov For instance, feeding diabetic male KK-Ay mice a diet containing 0.18% (w/w) isohumulone (B191587) resulted in a significant reduction in plasma triglycerides (62.6%) and free fatty acids (73.1%) compared to a standard diet. nih.gov

The anti-inflammatory properties of hop-derived acids have also been demonstrated in vivo. In a mouse model of acute inflammation induced by zymosan injection in the paw, a 250 μg dose of iso-α-acids effectively inhibited paw edema. hemorella.pl Furthermore, a subchronic toxicity study of tetrahydroisohumulone has been conducted in beagle dogs, providing data on its safety profile over a longer administration period. open.ac.uk

Table 3: Summary of In Vivo Effects of Isohumulones in Animal Models

| Animal Model | Compound/Extract | Observed Systemic Effects | Reference |

| KK-Ay mice | Isohumulone | Reduced plasma triglycerides and free fatty acids | nih.gov |

| DIO, KK-Ay, db/db mice, Wistar rats | Isohumulones | Reduced weight gain and fat mass, improved glucose homeostasis and insulin sensitivity, decreased liver lipid accumulation | nih.gov |

| Mice (Zymosan-induced paw edema) | Iso-α-acids | Inhibition of paw edema | hemorella.pl |

| Beagle dogs | Tetrahydroisohumulone | Subchronic toxicity assessment | open.ac.uk |

Bioavailability and Cellular Uptake Mechanisms

The ability of a compound to cross cell membranes is a critical determinant of its biological activity. The transport of molecules across the lipid bilayer of cell membranes can occur through passive diffusion or be mediated by transport proteins. nih.gov For this compound and related hop derivatives, in vitro studies using human Caco-2 cell monolayers, a widely accepted model for the intestinal barrier, suggest that these compounds are subject to a passive diffusion mechanism. nih.gov This was observed for both the absorptive (apical to basolateral) and secretive (basolateral to apical) directions. nih.gov

Passive diffusion is largely governed by the physicochemical properties of a molecule, such as its size, lipophilicity, and charge. nih.gov Molecules that are small, uncharged, and have a degree of lipophilicity can more readily pass through the lipid membrane down their concentration gradient. The permeability coefficient is a measure of this transport. While specific permeability coefficients for this compound are not widely reported, studies with other molecules show a wide range of permeability, from highly permeable small molecules to virtually impermeable charged ions. nih.gov The finding that tetrahydroisohumulone utilizes passive diffusion provides a foundational understanding of its cellular uptake.

The oral bioavailability of a drug is the fraction of an administered dose that reaches the systemic circulation unchanged. wikipedia.orgmsdmanuals.com It is influenced by a multitude of factors, including the drug's physicochemical properties and physiological processes within the body. wikipedia.orgmsdmanuals.com

For this compound and other hop-derived bitter acids, several factors are predicted to influence their oral bioavailability.

Solubility and Dissolution: A drug must first dissolve in the gastrointestinal fluids to be absorbed. The aqueous solubility of the compound is therefore a key factor. magtech.com.cn

Permeability: As discussed in the previous section, the ability to permeate the intestinal epithelium is crucial. The passive diffusion of tetrahydroisohumulone across Caco-2 cells suggests it has some degree of permeability. nih.govmagtech.com.cn

First-Pass Metabolism: After absorption from the gut, a drug passes through the liver via the portal circulation before reaching the rest of the body. msdmanuals.com In the liver, it can be extensively metabolized by enzymes like the cytochrome P450 family, which can significantly reduce the amount of active drug reaching systemic circulation. nih.govmsdmanuals.com In vivo studies in New Zealand white rabbits, where iso-α-acids and their reduced derivatives were administered orally, have been conducted to evaluate their bioavailability, confirming that metabolism is a significant consideration. nih.gov

Gastrointestinal Stability: The chemical stability of a compound in the varying pH environments of the stomach and intestine can also affect its bioavailability. magtech.com.cn

Understanding these factors is crucial for the development of formulations that can optimize the oral bioavailability of this compound. magtech.com.cn

Metabolism: Phase I and Phase II Reactions

The metabolic fate of this compound (THIAA) involves several biotransformation pathways, primarily categorized into Phase I and Phase II reactions. These reactions are crucial for the detoxification and excretion of the compound. Research, including in vitro and in vivo studies, has begun to elucidate the specific metabolic products and the enzymatic processes involved.

Phase I Reactions

Phase I metabolism of THIAA primarily involves oxidative reactions. While direct and exhaustive metabolic studies specifically on this compound are limited, research on the broader class of iso-alpha-acids (IAAs), from which THIAA is derived, provides significant insights. The saturation of the side chains in THIAA influences its metabolic stability compared to its parent compounds.

In vitro studies using rabbit liver microsomes have shown that, similar to other hop-derived bitter acids, THIAA is susceptible to Phase I metabolism. Enzymatic hydrolysis of plasma and urine samples has confirmed the occurrence of Phase I metabolic pathways for THIAA. mdpi.com The primary sites for these oxidative reactions are the side chains of the molecule.

For the parent iso-alpha-acids, microsomal metabolism leads to the formation of several key metabolites. These oxidative transformations are catalyzed by cytochrome P450 (CYP) enzymes, with in silico predictions suggesting a primary role for CYP2C9 in the oxidation of IAAs. mdpi.com Given the structural similarities, it is plausible that similar enzymatic pathways are involved in the metabolism of THIAA. The identified Phase I metabolites for the parent iso-alpha-acids include:

Humulinic Acids: Formed through the oxidative degradation of the isohexenoyl side chain. Both cis- and trans-humulinic acids have been identified. researchgate.net

Oxidized allo-Iso-α-acids: These include hydroperoxy-alloiso-α-acids and hydroxylated alloiso-α-acids, resulting from oxidation at various positions on the molecule. mdpi.com

These findings suggest that the metabolism of THIAA likely proceeds through similar oxidative pathways, leading to hydroxylated and other oxidized derivatives.

Table 1: Potential Phase I Metabolites of this compound (based on iso-α-acid metabolism)

| Metabolite Class | Specific Metabolites (from parent IAAs) | Type of Reaction |

| Humulinic Acids | cis-Humulinic Acid | Oxidation |

| trans-Humulinic Acid | Oxidation | |

| Oxidized allo-Iso-α-acids | Hydroperoxy-alloiso-α-acids | Oxidation |

| Hydroxylated alloiso-α-acids | Oxidation |

Note: This table is based on the known metabolism of the parent compound class, iso-alpha-acids. Specific oxidative metabolites of this compound require further detailed investigation.

Phase II Reactions

Phase II metabolism involves the conjugation of a xenobiotic or its Phase I metabolite with an endogenous molecule, such as glucuronic acid or sulfate (B86663), to increase its water solubility and facilitate excretion. reactome.org

In the context of this compound, studies have indicated that Phase II conjugation reactions may not be a significant metabolic pathway. In vivo research involving the administration of THIAA to New Zealand white rabbits, followed by the analysis of urine and feces, showed no significant evidence of glucuronide or sulfate conjugation. mdpi.com This is in contrast to dihydroiso-alpha-acids (DHIAA), another reduced form of iso-alpha-acids, which has been shown to undergo up to 60% conjugation with glucuronide or sulfate in vitro. mdpi.com

The lack of significant Phase II conjugation for THIAA suggests that its clearance from the body relies more heavily on Phase I metabolism and direct excretion of the parent compound or its Phase I metabolites.

Table 2: Phase II Conjugation of Hop-Derived Bitter Acids

| Compound | Conjugation Observed | Type of Conjugate |

| This compound (THIAA) | Not significant mdpi.com | N/A |

| Dihydroiso-alpha-acids (DHIAA) | Yes mdpi.com | Glucuronide, Sulfate |

| Iso-alpha-acids (IAA) | Not significant mdpi.com | N/A |

Structure Activity Relationships Sar and Structural Influences on Activity

Impact of Isoprenyl Side Chains and Ring Structure on Biological Function

The structure of these hop acid derivatives, characterized by hydrophobic lateral chains, is analogous to other nonpeptidic Coactivator Binding Inhibitors (CBIs). nih.gov These inhibitors function by mimicking the LxxLL motif of nuclear receptor coactivators, thereby disrupting protein-protein interactions. nih.gov This suggests that the isoprenyl side chains of compounds like (-)-trans-tetrahydroisohumulone may play a crucial role in mediating interactions with hydrophobic grooves on protein surfaces, such as those on receptors like ERα. nih.gov The main analogues of α-acids, which serve as precursors, are humulone (B191422), cohumulone, and adhumulone, each differing in their acyl side chain structure, which in turn influences the properties of the resulting tetrahydroisohumulone derivatives. researchgate.net

Stereochemical Influence on Bioactivity and Receptor Interaction

Stereochemistry plays a pivotal role in the bioactivity of tetrahydroisohumulones. The precise three-dimensional arrangement of atoms is critical for effective interaction with biological targets. The isomerization of α-acids like humulone results in the formation of a five-membered iso-α-acid ring with two new chiral centers at positions C4 and C5. nih.gov

The absolute configuration of this compound has been unequivocally determined to be (4S, 5S) through X-ray crystallography. nih.gov In contrast, its diastereomer, (+)-cis-isohumulone, has a (4R, 5S) configuration. nih.govresearchgate.net This difference in stereochemistry, particularly at the C4 and C5 positions, dictates how the molecule docks with receptors and influences its biological response. nih.govresearchgate.net The influence of stereochemistry is a well-established principle in pharmacology, where different enantiomers or diastereomers of a compound can exhibit widely varying potency and efficacy due to specific interactions with chiral biological macromolecules like enzymes and receptors. nih.gov Computational docking studies have been employed to investigate the binding of various hop acids, including tetrahydroisohumulone, to bitter taste receptors, further highlighting the importance of molecular geometry in receptor interaction. cibd.org.uk

The cis and trans diastereomers of tetrahydroisohumulones exhibit distinct activity profiles, particularly concerning taste and stability. Generally, the cis-isomers are perceived as being significantly more bitter than their corresponding trans-counterparts. tandfonline.com Studies on iso-α-acids have established a bitterness hierarchy, with cis-isohumulone (B75702) being more bitter than trans-isohumulone (B12851432). tandfonline.com

Furthermore, the trans-isomers of iso-α-acids are notably less stable and degrade more rapidly during storage compared to the cis-isomers. tandfonline.comresearchgate.net This degradation is a significant factor in the changing flavor profile of beer over time. researchgate.net In contrast, both cis- and trans-tetrahydroiso-α-acids demonstrate markedly higher stability, remaining largely unaltered under conditions that cause significant degradation of iso-α-acids. tandfonline.com

Table 1: Comparative Activity Profiles of Cis- and Trans-Diastereomers

| Feature | Cis-Isomers | Trans-Isomers | Source(s) |

|---|---|---|---|

| Relative Bitterness | More Bitter | Less Bitter | tandfonline.comuniversiteitleiden.nl |

| Chemical Stability (Iso-α-acids) | More Stable | Less Stable; prone to degradation | tandfonline.comresearchgate.net |

| Chemical Stability (Tetrahydroiso-α-acids) | High Stability | High Stability | tandfonline.com |

Comparison of Tetrahydroisohumulones with Other Hop Acids and Derivatives

Tetrahydroisohumulones belong to a class of compounds known as reduced iso-alpha-acids (RIAAs), which are chemically synthesized from naturally occurring iso-α-acids (IAAs). researchgate.net The primary difference is the hydrogenation of double bonds in the side chains, which has a profound impact on the molecule's stability. researchgate.netuniversiteitleiden.nl

The reduction of the side chain double bond makes tetrahydroiso-α-acids significantly more stable and resistant to the photolytic cleavage that affects standard iso-α-acids. researchgate.nettandfonline.com While iso-α-acids are susceptible to degradation from light and oxygen, tetrahydroiso-α-acids remain largely unaltered under similar conditions. tandfonline.comresearchgate.net This enhanced stability is a key reason for their use in the brewing industry.

In terms of bioactivity, different classes of hop acid derivatives show varying levels of efficacy. For instance, one study on radical-scavenging activity reported the order of decreasing activity as: α-acids > β-acids > dihydro-iso-α-acids > hexahydro-iso-α-acids > tetrahydro-iso-α-acids. Conversely, tetrahydroiso-α-acids are often considered to be the most bitter among the various reduced hop acid derivatives. universiteitleiden.nl

Table 2: Comparison of Tetrahydroisohumulones with Other Hop Acids

| Compound Type | Key Structural Feature | Relative Stability | Primary Characteristics | Source(s) |

|---|---|---|---|---|

| α-acids (e.g., Humulone) | Six-membered ring, two prenyl side chains | Unstable; isomerized by heat | Precursor to iso-α-acids | researchgate.net |

| Iso-α-acids (e.g., Isohumulone) | Five-membered ring, unsaturated side chains | Unstable; sensitive to light and oxidation | Provides primary beer bitterness | researchgate.nettandfonline.comresearchgate.net |

| Tetrahydroiso-α-acids (e.g., Tetrahydroisohumulone) | Five-membered ring, saturated isoprenyl side chain | Very Stable | Light-stable, provides bitterness | researchgate.nettandfonline.comuniversiteitleiden.nl |

Computational Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify correlations between the physicochemical properties of chemical structures and their biological activities. nih.govunc.edu These models are built by developing mathematical equations that relate numerical descriptors of a molecule (representing its topological, electronic, or steric properties) to a specific experimental outcome, such as inhibitory concentration or binding affinity. mdpi.comresearchgate.net The goal of QSAR is to create robust and predictive models that can be used to estimate the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts in drug discovery and toxicology. unc.edumdpi.com

Hologram QSAR (HQSAR) is a specific 2D-QSAR method that does not require 3D alignment of molecules. nih.govnih.gov Instead, it uses molecular holograms, which are hashed 2D fingerprints that encode the frequency of various molecular fragments. google.comgoogle.com The process involves breaking down each molecule in a dataset into a series of unique structural fragments (e.g., linear, branched, and overlapping). nih.gov These fragments are then "hashed" into a fixed-length array (the hologram), where each element corresponds to one or more fragments. google.comyoutube.com

Stability and Degradation Pathways in Diverse Environments

Thermal Degradation Kinetics

The thermal stability of (-)-trans-Tetrahydroisohumulone is notably higher than that of its non-hydrogenated analogue, trans-isohumulone (B12851432). While detailed kinetic parameters for the thermal degradation of pure this compound are not extensively documented, studies on hop extracts and beer provide significant insights into its stability.

Research comparing the effects of storage temperature on various hop acids has shown that both cis- and trans-tetrahydroiso-α-acids remain unaltered when stored at temperatures of 5, 15, and 35°C. tandfonline.com This is in stark contrast to trans-iso-α-acids, which degrade at a much faster rate, especially at higher temperatures. tandfonline.com Even under more extreme conditions, such as storage at 45°C for 14 days, tetrahydroiso-α-acids show remarkable stability. tandfonline.com

Studies on radical formation under thermal stress also indicate that tetrahydroisohumulones are less prone to radical processes in thermal decay compared to isohumulones. nih.govacs.org The isohexenoyl side chain in isohumulones is particularly sensitive to radical formation, a feature absent in the hydrogenated structure of tetrahydroisohumulones. acs.org This inherent structural stability makes this compound and its related compounds more resistant to degradation during aging and under moderate thermal stress. researchgate.net While extensive boiling can lead to the degradation of iso-α-acids in general, the data points to a significantly greater thermal resilience for tetrahydroisohumulones. nih.gov

| Compound Type | Storage Temperature | Observed Stability | Reference |

|---|---|---|---|

| trans-iso-α-acids | 5, 15, 35°C | Degrade at a fast rate, especially at 35°C. | tandfonline.com |

| cis- and trans-tetrahydroiso-α-acids | 5, 15, 35°C | Remained unaltered. | tandfonline.com |

| trans-iso-α-acids | 45°C (14 days) | Significant degradation observed. | tandfonline.com |

| tetrahydroiso-α-acids | 45°C (14 days) | Remained unaltered. | tandfonline.com |

Temperature Effects on Isomer Concentration

Unlike their non-tetrahydro counterparts, trans-tetrahydroiso-α-acids, including this compound, exhibit notable stability against thermal degradation. Studies monitoring the effects of varying temperatures have shown that both cis- and trans-tetrahydroiso-α-acids remain largely unaltered. tandfonline.comtandfonline.com This is in stark contrast to trans-iso-α-acids, which deteriorate at a much faster rate than their cis-isomers when subjected to elevated temperatures. tandfonline.com The concentration of this compound, therefore, does not significantly decrease as a direct consequence of temperature changes under typical storage conditions. tandfonline.comtandfonline.com

Table 1: Temperature Effects on Isomer Stability

| Isomer Type | Temperature Effect on Concentration | Source |

|---|---|---|

| trans-iso-α-acids | Deteriorate at a much faster rate than cis-isomers. | tandfonline.com |

| cis-iso-α-acids | Remain largely unaltered. | tandfonline.com |

| trans-tetrahydroiso-α-acids | Remain unaltered. | tandfonline.comtandfonline.com |

Oxidative Degradation Mechanisms

The oxidative stability of this compound is highly dependent on the chemical environment, particularly the pH. The molecule's degradation involves complex radical-based mechanisms, leading to a variety of smaller chemical entities.

Stability in Acidic vs. Anionic Forms

A critical factor in the oxidative degradation of tetrahydroisohumulones is their protonation state. Research has demonstrated that in their acidic (protonated) form, these compounds are stable against oxidation. nih.gov However, when deprotonated to their anionic forms, as would be present in environments with a higher pH, they become readily susceptible to oxidation. nih.gov This suggests that the anionic form of the molecule is more easily able to participate in the electron-transfer processes that initiate oxidative breakdown.

Table 2: Oxidative Stability of Tetrahydroisohumulones

| Form | Susceptibility to Oxidation | Source |

|---|---|---|

| Acidic (Protonated) | Stable | nih.gov |

Formation of Oxygen- and Carbon-Centered Radicals

The oxidative decomposition of this compound proceeds through a radical-type mechanism. nih.gov Upon oxidation, particularly in the anionic state, the molecule can lose an electron, leading to the formation of reactive intermediates. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy, coupled with spin trapping techniques, has been instrumental in identifying the formation of both oxygen- and carbon-centered radicals under both aerobic and anaerobic conditions. nih.gov These generated radicals are highly reactive and are the precursors to the subsequent degradation products. nih.gov The process can be initiated by suitable electron acceptors and does not strictly require the presence of oxygen species. researchgate.net

Degradation Products and Their Chemical Identity

The reactive radicals formed during the oxidation of this compound degrade into various smaller molecules. A significant outcome of this degradation is the loss of the characteristic tricarbonyl chromophore found in the parent molecule, which means the degradation products may not be detectable by UV spectroscopy. nih.gov

Under photolytic conditions, one identified pathway for the degradation of trans-tetrahydroisohumulones is a retro oxa-di-π-methane rearrangement. psu.edu This specific photochemical reaction can lead to the formation of compounds such as tetrahydrohumulone. psu.edu Furthermore, oxidative degradation can result in the hydrolytic cleavage of the molecule's ring structure. This β-dicarbonyl cleavage mechanism has been proposed to explain the formation of various carboxylic acids. researchgate.net

Table 3: Identified Degradation Products of Tetrahydroisohumulones

| Degradation Pathway | Resulting Product(s) | Source |

|---|---|---|

| General Oxidative Degradation | Products lacking the tricarbonyl chromophore | nih.gov |

| Photolysis (Retro oxa-di-π-methane rearrangement) | Tetrahydrohumulone | psu.edu |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-isocohumulone |

| cis-isohumulone (B75702) |

| cis-tetrahydroisocohumulone |

| cis-tetrahydroisohumulone |

| humulinones |

| tetrahydrocohumulone |

| tetrahydrohumulone |

| trans-isocohumulone |

| trans-isohumulone |

| trans-tetrahydroisocohumulone |

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets

While initial research often involves mixtures of hop-derived acids, future investigations must focus on identifying the specific molecular partners of (-)-trans-Tetrahydroisohumulone. Early studies on related compounds have paved the way for more targeted discovery. For instance, a synthetic derivative of tetrahydro-iso-α-acids, known as KDT501, has demonstrated a complex pharmacological profile. researchgate.net It exhibits modest partial agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ) and possesses anti-inflammatory effects. researchgate.net

A significant finding was that KDT501 acts as a specific agonist for the mouse bitter taste receptor, Tas2r108, which is expressed in the gut and can stimulate the release of beneficial hormones like glucagon-like peptide 1 (GLP-1). nih.gov This highlights the potential for extraoral bitter taste receptors to be key targets. Furthermore, broader screening of KDT501 has suggested interactions with other targets, including the ion channel SCN2a and the type II angiotensin receptor AGTR2. Another study identified Prostaglandin Reductase 2 (PTGR2) as a target for KDT501, which may contribute to its anti-diabetic effects by increasing levels of an endogenous PPARγ ligand. embopress.org

Future research should systematically screen pure this compound against comprehensive panels of receptors, enzymes, and ion channels to build a complete target profile. This will move beyond the established effects on PPARγ and investigate other signaling pathways that may contribute to its metabolic benefits. Differentiating the target profile of the trans isomer from its cis counterpart is crucial for understanding the unique biological activities of each.

Table 1: Potential and Identified Biological Targets of Tetrahydroisohumulone Derivatives This table is based on research on derivatives like KDT501 and mixtures, indicating promising areas for future investigation of pure this compound.

| Target Class | Specific Target | Associated Compound/Mixture | Potential Implication for Research |

| Nuclear Receptor | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | KDT501, Isohumulone (B191587) mixtures | Modest, partial agonism suggests a mechanism distinct from full agonists. researchgate.netembopress.org |

| G-Protein Coupled Receptor | Bitter Taste Receptor (Tas2r108, mouse) | KDT501 | Activation in the gut may mediate metabolic effects via hormone secretion. nih.gov |